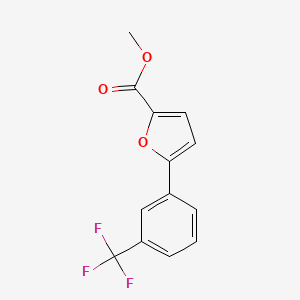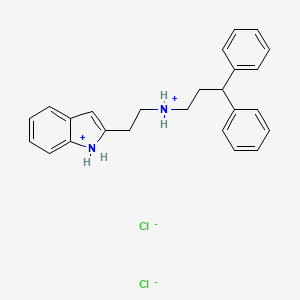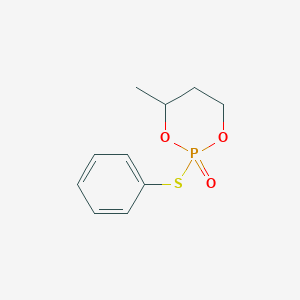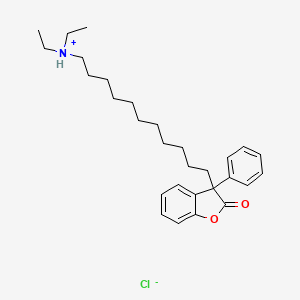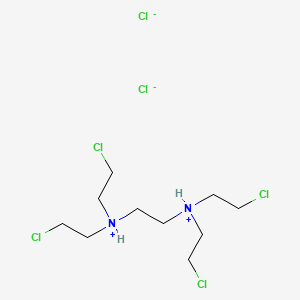
Ethylenediamine, N,N,N',N'-tetrakis(2-chloroethyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride is a chemical compound with the molecular formula C10H20Cl4N2. It is known for its symmetrical structure and significant reactivity due to the presence of multiple chloroethyl groups. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride typically involves the reaction of ethylenediamine with 2-chloroethanol in the presence of a strong acid such as hydrochloric acid. The reaction conditions include maintaining a temperature range of 50-120°C and a pressure range of -0.1 MPa to 0.6 MPa. The reaction time is generally between 3 to 8 hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where ethylenediamine and 2-chloroethanol are combined under controlled conditions. The process includes hydrolyzing, separating, distilling under reduced pressure, extracting, and fractionating under reduced pressure to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and nucleophiles such as sodium hydroxide, potassium hydroxide, and various amines. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various ethylenediamine derivatives, while oxidation reactions can produce different oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a crosslinking agent.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a chemotherapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride involves its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can inhibit enzyme activity and disrupt cellular processes. The molecular targets include various enzymes and proteins involved in critical biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine, N,N,N’,N’-tetrakis(2-hydroxyethyl)-: Similar structure but with hydroxyethyl groups instead of chloroethyl groups.
Ethylenediamine, N,N,N’,N’-tetrakis(2-methoxyethyl)-: Contains methoxyethyl groups instead of chloroethyl groups.
Uniqueness
Ethylenediamine, N,N,N’,N’-tetrakis(2-chloroethyl)-, dihydrochloride is unique due to its chloroethyl groups, which confer distinct reactivity and chemical properties. This makes it particularly useful in applications requiring strong nucleophilic substitution reactions and covalent bonding with biomolecules .
Propiedades
Número CAS |
63918-49-0 |
|---|---|
Fórmula molecular |
C10H22Cl6N2 |
Peso molecular |
383.0 g/mol |
Nombre IUPAC |
2-[bis(2-chloroethyl)azaniumyl]ethyl-bis(2-chloroethyl)azanium;dichloride |
InChI |
InChI=1S/C10H20Cl4N2.2ClH/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14;;/h1-10H2;2*1H |
Clave InChI |
XCYTWVOCYSIWKS-UHFFFAOYSA-N |
SMILES canónico |
C(C[NH+](CCCl)CCCl)[NH+](CCCl)CCCl.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


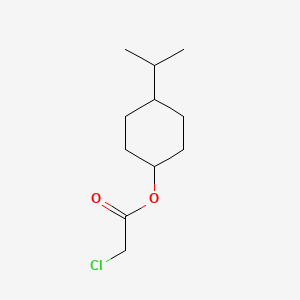


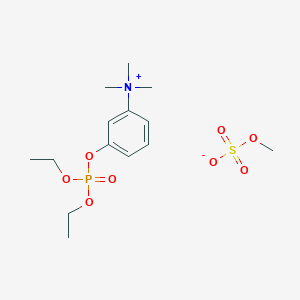
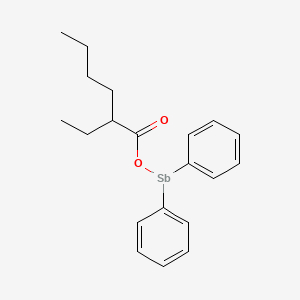
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![2-{5-[(2-Aminoethyl)sulfanyl]-2-methyl-1H-imidazol-1-yl}ethan-1-ol](/img/structure/B13762641.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)

